N'-(4-ethoxy-3-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide
Overview
Description
N'-(4-ethoxy-3-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as ethyl pyruvate thiosemicarbazone (EPTSC), is a novel compound that has gained considerable attention in recent years due to its potential applications in various fields of scientific research. EPTSC is a thiosemicarbazone derivative that has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and neuroprotective agent.
Scientific Research Applications
EPTSC has been extensively studied for its potential applications in various fields of scientific research. Some of the major research areas where EPTSC has shown promising results are discussed below:
1. Anticancer Agent: EPTSC has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and leukemia. EPTSC induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
2. Anti-inflammatory Agent: EPTSC has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. EPTSC also inhibits the activation of NF-κB, a key regulator of inflammation.
3. Neuroprotective Agent: EPTSC has been shown to possess potent neuroprotective activity against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. EPTSC protects neuronal cells from oxidative stress and apoptosis by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the Nrf2 pathway.
Mechanism of Action
The mechanism of action of EPTSC is complex and involves the modulation of various signaling pathways. EPTSC modulates the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and apoptosis. EPTSC also modulates the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, EPTSC modulates the MAPK pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
EPTSC has been shown to possess various biochemical and physiological effects, including:
1. Induction of Cell Cycle Arrest: EPTSC induces cell cycle arrest in cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway.
2. Induction of Apoptosis: EPTSC induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression.
3. Inhibition of Inflammation: EPTSC inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by inhibiting the activation of NF-κB.
4. Neuroprotection: EPTSC protects neuronal cells from oxidative stress and apoptosis by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the Nrf2 pathway.
Advantages and Limitations for Lab Experiments
EPTSC has several advantages and limitations for lab experiments. Some of the major advantages and limitations are discussed below:
Advantages:
1. Potent Activity: EPTSC possesses potent activity against various diseases, including cancer, inflammation, and neurodegeneration.
2. Low Toxicity: EPTSC has low toxicity and is well tolerated in vivo.
3. Easy Synthesis: EPTSC can be easily synthesized using simple chemical reactions.
Limitations:
1. Poor Solubility: EPTSC has poor solubility in water, which can limit its use in in vitro experiments.
2. Lack of Clinical Trials: EPTSC has not yet been tested in clinical trials, which limits its potential applications in humans.
3. Limited Knowledge: The mechanism of action of EPTSC is not fully understood, which limits its potential applications in various fields of scientific research.
Future Directions
There are several future directions for research on EPTSC. Some of the major future directions are discussed below:
1. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of EPTSC in humans.
2. Structure-Activity Relationship Studies: Structure-activity relationship studies are needed to identify the key structural features of EPTSC that are responsible for its biological activity.
3. Combination Therapy: EPTSC can be used in combination with other drugs to enhance its therapeutic efficacy.
4. Drug Delivery Systems: Drug delivery systems can be developed to improve the solubility and bioavailability of EPTSC.
Conclusion:
EPTSC is a novel compound that has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and neuroprotective agent. EPTSC possesses potent activity against various diseases, including cancer, inflammation, and neurodegeneration. However, EPTSC has several limitations, including poor solubility and lack of clinical trials. Future research on EPTSC should focus on clinical trials, structure-activity relationship studies, combination therapy, and drug delivery systems.
properties
IUPAC Name |
N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-22-14-7-6-12(9-13(14)20)10-18-19-15(21)11-23-16-5-3-4-8-17-16/h3-10,20H,2,11H2,1H3,(H,19,21)/b18-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDRYEPOPWFEDG-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323696 | |
Record name | N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660175 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1029014-82-1 | |
Record name | N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.